Aceclidine
Overview
Description
Aceclidine is an organic compound known for its medicinal properties, particularly in ophthalmology. It is a parasympathomimetic miotic agent used primarily in the treatment of narrow-angle glaucoma and presbyopia. This compound functions as a muscarinic acetylcholine receptor agonist, which helps in reducing intraocular pressure by causing pupil contraction (miosis) and improving near vision .
Mechanism of Action
Target of Action
Aceclidine primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
This compound acts as an agonist at the muscarinic acetylcholine receptors . This means it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine . The activation of mAChRs leads to various cellular responses, depending on the specific subtype of the receptor and its location .
Biochemical Pathways
The activation of mAChRs by this compound can affect several biochemical pathwaysFor instance, they can influence the levels of cyclic AMP, lead to the activation of phospholipase C, and modulate ion channels . These changes can have downstream effects on cellular functions such as cell excitability and neurotransmitter release .
Pharmacokinetics
It is known that this compound is used topically as an ophthalmic solution, indicating that it is likely absorbed through the tissues of the eye
Result of Action
The primary result of this compound’s action is a decrease in intraocular pressure . This is achieved through its agonistic action on mAChRs, which leads to the contraction of the ciliary muscle in the eye. This contraction improves the drainage of aqueous humor from the eye, thereby reducing intraocular pressure . This makes this compound effective in the treatment of conditions like open-angle glaucoma .
Biochemical Analysis
Biochemical Properties
Aceclidine acts as a muscarinic acetylcholine receptor agonist . It is an organic compound that is structurally related to quinuclidine . Its alternative name is 3-acetoxyquinuclidine .
Cellular Effects
This compound decreases intraocular pressure . It exerts its effects by acting as a muscarinic acetylcholine receptor agonist . Side effects of this compound include increased salivation and bradycardia (in excessive doses) .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a muscarinic acetylcholine receptor agonist . This means it binds to and activates muscarinic acetylcholine receptors, leading to a decrease in intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aceclidine can be synthesized through the acetylation of quinuclidine. The process involves the reaction of quinuclidine with acetic anhydride under controlled conditions to yield this compound. The reaction typically requires a catalyst and is conducted under anhydrous conditions to prevent hydrolysis of the acetic anhydride .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction is carried out in reactors equipped with temperature control systems to maintain the optimal reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Aceclidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
Aceclidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: this compound is studied for its effects on muscarinic acetylcholine receptors and its role in neurotransmission.
Medicine: It is used in the treatment of glaucoma and presbyopia. .
Industry: this compound is used in the formulation of ophthalmic solutions and other pharmaceutical products.
Comparison with Similar Compounds
Pilocarpine: Another muscarinic agonist used in the treatment of glaucoma and presbyopia.
Carbachol: A non-selective muscarinic agonist with similar applications.
Talsaclidine: Structurally related to aceclidine and used for similar therapeutic purposes .
Uniqueness of this compound: this compound’s unique property lies in its selective action on muscarinic receptors, particularly the pupillary sphincter muscle, which allows it to improve near vision without significantly affecting the ciliary muscle. This selective action reduces the risk of myopic shift and other side effects commonly associated with non-selective muscarinic agonists .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJPSSPFHGNBMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045658 | |
Record name | Aceclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827-61-2 | |
Record name | Aceclidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aceclidine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aceclidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | aceclidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aceclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aceclidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACECLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0578K3ELIO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Aceclidine exert its effects on the body?
A1: this compound is a muscarinic acetylcholine receptor agonist. [, , , , , , , , ] It binds to muscarinic receptors, mimicking the action of the neurotransmitter acetylcholine. This binding leads to a variety of effects depending on the location and subtype of the muscarinic receptor involved.
Q2: What are the primary muscarinic receptor subtypes involved in this compound's ocular effects?
A2: Research suggests that this compound's effects on intraocular pressure and pupillary constriction are primarily mediated by the M3 muscarinic receptor subtype, with a potential secondary role for the M1 subtype. [, , ] The M2 receptor subtype appears to have less involvement in these ocular responses. []
Q3: Does this compound directly affect outflow facility in the eye?
A3: Studies on perfused human anterior segments lacking an intact ciliary muscle demonstrate that this compound can directly increase outflow facility. [] This effect is biphasic, with increased facility at lower concentrations (10-9 to 10-6 M) and no significant change at higher concentrations. []
Q4: Does this compound interact with the ciliary muscle in the eye?
A4: Research indicates that this compound's effect on outflow facility might involve interaction with the ciliary muscle. [] One study using rhesus monkeys with ciliary muscle disinsertion observed a limited increase in outflow facility with high-dose intracameral this compound compared to control eyes, suggesting that the ciliary muscle plays a role in this compound's action. []
Q5: How does the response to this compound compare in the longitudinal and circular vectors of the ciliary muscle?
A5: In vitro studies on isolated rhesus monkey ciliary muscle strips showed that this compound induces dose-dependent contraction in both longitudinal and coronal vectors without significant dissociation between the two. [] This suggests that this compound does not selectively activate one vector over the other.
Q6: Does age affect the contractile response of the ciliary muscle to this compound?
A6: In vitro studies on isolated rhesus monkey ciliary muscle strips show no significant variation in contractile response to near-maximal doses of this compound with age. [] This suggests that age-related decreases in ciliary muscle mobility observed in vivo might be due to extra-muscular factors rather than reduced muscle contractility.
Q7: How do structural modifications to this compound affect its activity at muscarinic receptors?
A8: Studies replacing the acetyl group of this compound with various 1,2,5-thiadiazoles resulted in compounds with varying muscarinic agonist potency and selectivity. [] Notably, butyloxy and butylthio substitutions on the 1,2,5-thiadiazole ring yielded potent m1 muscarinic agonists. []
Q8: What is the significance of the oxygen or sulfur atom in the substituent on the 1,2,5-thiadiazole ring for the activity of this compound analogs?
A9: Structure-activity relationship studies suggest that the oxygen or sulfur atom in the substituent on the 1,2,5-thiadiazole ring plays a crucial role in the activation of the m1 receptor by this compound analogs. [] Replacing the 1,2,5-thiadiazole ring with iso-pi-electronic groups like 1,2,5-oxadiazole or pyrazine resulted in significantly reduced activity. []
Q9: How does this compound reach the anterior chamber of the eye after topical application?
A10: Research using rabbit models indicates that this compound primarily enters the anterior chamber through corneal penetration after topical application. [] Conjunctival absorption appears to be minimal, with less than 50 ng detected in the anterior chamber following conjunctival application. []
Q10: What is the duration of action of this compound on intraocular pressure?
A11: Studies in humans show that this compound, at various concentrations, can lower intraocular pressure for at least seven hours. []
Q11: Can chronic administration of this compound lead to desensitization of iris sphincter cholinoceptors?
A12: Studies in humans suggest that chronic administration of cholinomimetic miotics, including this compound, can lead to desensitization of iris sphincter cholinoceptors. [] This desensitization manifests as a reduced light reflex response and an overshoot of resting pupil diameter even after the drug's miotic effect has subsided. [] Similar observations were made in glaucoma patients following withdrawal from chronic pilocarpine therapy. []
Q12: Are there any known toxic effects of this compound on ocular tissues?
A13: Research on the metabolic effects of this compound using cultivated lens epithelia and iris tissue revealed a significant reduction in glucose consumption by lens epithelia at concentrations required for therapeutic efficacy (0.25 g/100 ml medium). [] This suggests a potential for this compound to affect lens metabolism, warranting careful monitoring of the lens in patients treated with the drug. []
Q13: Does topical application of this compound affect brain bioelectrical activity?
A14: Studies on rabbits indicate that topical application of this compound can affect brain bioelectrical activity, characterized by pronounced activation of the electroencephalogram (EEG). [] This effect can be reduced or blocked by conjunctival administration of atropine and benactizine. []
Q14: How does the miotic effect of this compound compare to other cholinomimetic drugs?
A15: In owl monkeys, this compound demonstrated a weaker miotic effect compared to pilocarpine and oxotremorine. [] Oxotremorine was found to be the most potent miotic agent, with a longer duration of action than this compound and pilocarpine. []
Q15: How does this compound compare to pilocarpine in terms of cholinergic effects?
A16: While previous studies suggested that this compound, particularly its (+) isomer, might possess stronger cholinergic effects than pilocarpine, clinical studies comparing their effects on intraocular pressure, pupillary constriction in glaucoma patients, and accommodation in healthy individuals found no significant difference between the two drugs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.